molecular formula C6H9N5O4 B2579129 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)acetohydrazide CAS No. 512809-30-2

2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)acetohydrazide

Cat. No.: B2579129
CAS No.: 512809-30-2
M. Wt: 215.169
InChI Key: ZFVWIZBYFXIHNU-UHFFFAOYSA-N
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Description

2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)acetohydrazide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a methoxy group at the 3-position and a nitro group at the 4-position of the pyrazole ring, along with an acetohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)acetohydrazide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the cyclization of appropriate precursors.

    Introduction of the Acetohydrazide Moiety:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)acetohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)acetohydrazide is unique due to its specific substitution pattern and the presence of both methoxy and nitro groups on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research fields .

Properties

IUPAC Name

2-(3-methoxy-4-nitropyrazol-1-yl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5O4/c1-15-6-4(11(13)14)2-10(9-6)3-5(12)8-7/h2H,3,7H2,1H3,(H,8,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVWIZBYFXIHNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN(C=C1[N+](=O)[O-])CC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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